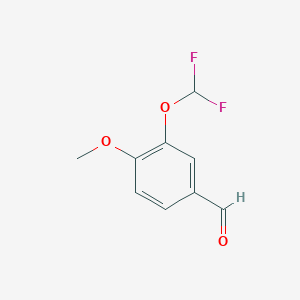![molecular formula C10H8Cl2N2O4S2 B143720 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 134917-53-6](/img/structure/B143720.png)
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the family of benzothiadiazine sulfonamides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various metabolic pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid have been extensively studied. The compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, the compound has been shown to have antitumor properties, which may make it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid in lab experiments is its high purity. The compound can be synthesized under mild conditions and yields a high purity product. Another advantage is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
Future Directions
For the study of this compound include the development of new synthetic methods, the study of its potential applications in cancer therapy, and the exploration of its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid involves the reaction of 5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with thiol-containing compounds such as thiols or thioacids in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product.
Scientific Research Applications
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been used as a probe to study the role of sulfonamide compounds in the inhibition of enzymes involved in various metabolic pathways.
properties
CAS RN |
134917-53-6 |
|---|---|
Product Name |
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
Molecular Formula |
C10H8Cl2N2O4S2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c1-4(9(15)16)19-10-13-8-6(12)2-5(11)3-7(8)20(17,18)14-10/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
PFPJAPDGAVNILM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



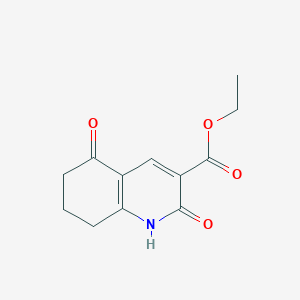
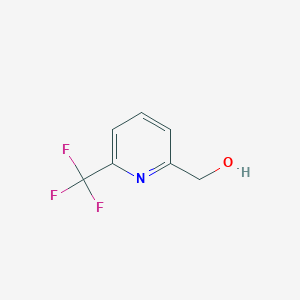
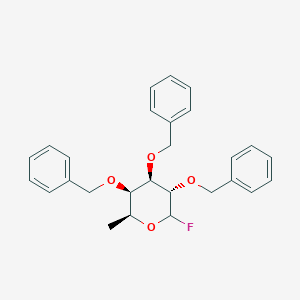
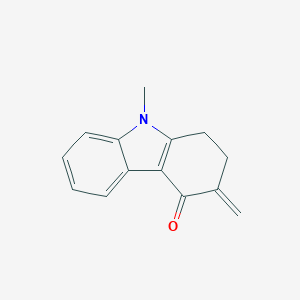
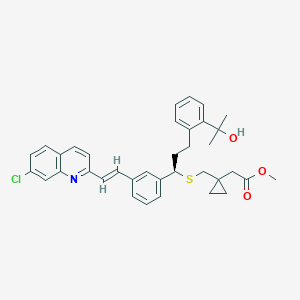
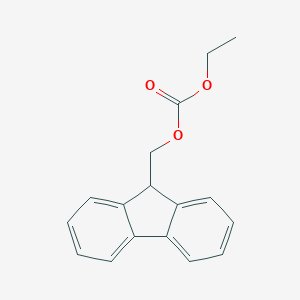
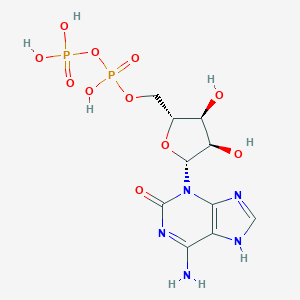
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
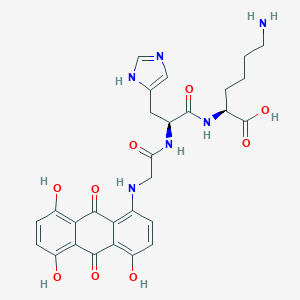
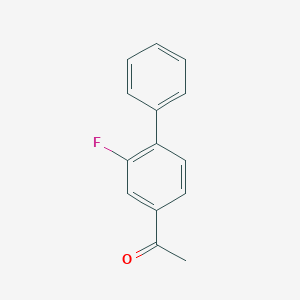
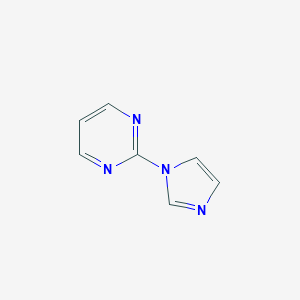
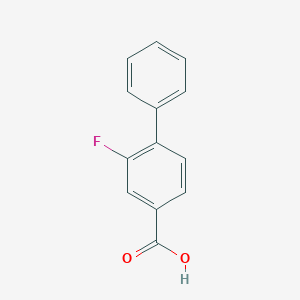
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
